Berberine chloride dihydrate
Overview
Description
Berberine chloride dihydrate is an alkaloid with weak antibiotic properties . It is a substrate for MDR efflux pumps and its antimicrobial activities are potentiated by the MDR inhibitor 5´-methoxyhydnocarpin (5´-MHC) . Berberine upregulates the expression of Pgp in hepatoma cells .
Synthesis Analysis
Berberine chloride dihydrate can be synthesized through cocrystallization with benzendiol isomers . Solutions of berberine chloride dihydrate with each of three selected cocrystal formers, catechol (CAT), resorcinol (RES), and hydroquinone (HYQ) were slowly evaporated at room temperature to obtain crystals .Molecular Structure Analysis
The molecular formula of Berberine chloride dihydrate is C20H20ClNO5 . A new pseudopolymorph of berberine chloride was obtained during co-crystallization of berberine chloride with malonic acid from methanol . The berberine cations form dimers, which are further packed in stacks .Chemical Reactions Analysis
Berberine has shown remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . It also modulates the gut microbiota, promoting gut health and impacting metabolic processes .Physical And Chemical Properties Analysis
Berberine chloride dihydrate forms cocrystals with all three coformers, which revealed various intermolecular interactions that stabilized crystal lattices, including O–H···Cl − hydrogen bonds . All three cocrystals exhibited better stability against high humidity (up to 95% relative humidity) at 25 ℃ and higher intrinsic and powder dissolution rates than berberine chloride dihydrate .Scientific Research Applications
Metabolic Syndrome and Diabetes Management
Berberine has been demonstrated to effectively manage type 2 diabetes and dyslipidemia, highlighting its potential as a significant natural treatment option. Studies have shown its efficacy in lowering fasting plasma glucose, postprandial blood glucose, hemoglobin A1c, triglycerides, total cholesterol, and LDL cholesterol levels, while improving insulin sensitivity (Zhang et al., 2008). Additionally, berberine has been compared to metformin, showcasing similar hypoglycemic effects and a positive impact on lipid metabolism (Yin, Xing, & Ye, 2008).
Cardiovascular Health
Berberine has shown promise in improving cardiovascular health, particularly in patients with congestive heart failure. It can enhance left ventricular ejection fraction, exercise capacity, reduce the frequency and complexity of ventricular premature complexes, and even decrease mortality in patients with chronic congestive heart failure (Zeng, Zeng, & Li, 2003).
Lipid Metabolism
A notable effect of berberine is its lipid-lowering capability, as evidenced by its ability to reduce total cholesterol, triglycerides, and LDL cholesterol while increasing HDL cholesterol in subjects with low cardiovascular risk (Derosa et al., 2013).
Non-Alcoholic Fatty Liver Disease (NAFLD)
Berberine's efficacy extends to the treatment of NAFLD, where it significantly reduces hepatic fat content, paralleled with improvements in body weight, HOMA-IR, and serum lipid profiles, showcasing its potential in managing this condition more effectively than pioglitazone (Yan et al., 2015).
Insulin Sensitivity and Secretion
Berberine administration has been linked to improvements in metabolic syndrome, insulin sensitivity, and insulin secretion. It has demonstrated efficacy in inducing remission of metabolic syndrome, reducing waist circumference, systolic blood pressure, and triglycerides, and enhancing insulin sensitivity (Pérez-Rubio et al., 2013).
Polycystic Ovary Syndrome (PCOS)
In women with PCOS, berberine has shown to improve metabolic and hormonal derangements, indicating its potential therapeutic value for this condition by enhancing insulin sensitivity and adjusting adipokine profiles (Wei et al., 2012).
Future Directions
Berberine is currently being assessed in many important clinical trials and is one of the most promising and intensively examined natural agents . The efficacy of berberine in breast and colon cancers seems to be the most promising aspect . Many papers focus on novel therapeutic strategies based on new formulations or search for new active derivatives .
properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH.2H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;2*1H2/q+1;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMNHQUPWGJEKI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5030820 | |
Record name | Berberine chloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5030820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Berberine chloride dihydrate | |
CAS RN |
5956-60-5 | |
Record name | Berberine chloride dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Berberine chloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5030820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BERBERINE CHLORIDE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266464AEJZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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